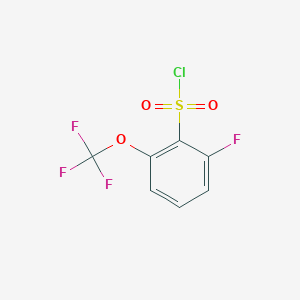

2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-4(9)2-1-3-5(6)15-7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNCKTJIYWQCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-fluoro-6-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Fluoro-6-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride→2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as fluorine and trifluoromethoxy makes the benzene ring less reactive towards electrophilic aromatic substitution.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Electrophilic Aromatic Substitution: Although less reactive, the compound can undergo reactions with strong electrophiles under harsh conditions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or phenols.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its sulfonyl chloride functionality allows it to undergo nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives. This reactivity is crucial for developing drugs that target specific biological pathways.

Case Study: Synthesis of Antimicrobial Agents

In a study published in 2020, researchers synthesized a series of sulfonamide derivatives using 2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride as a key intermediate. The resulting compounds exhibited potent antimicrobial activity against various bacterial strains, demonstrating the compound's utility in developing new antibiotics .

Modification of Biomolecules

The electrophilic nature of sulfonyl chlorides enables them to modify proteins and other biomolecules, which can be useful in biochemical research. For instance, the ability to selectively label amino acids in proteins can aid in studying protein function and interactions.

Research Insight: Protein Labeling Techniques

Recent advancements have shown that 2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride can be effectively used to label cysteine residues in proteins. This labeling facilitates the study of protein conformational changes and interactions under physiological conditions .

Herbicide Development

The compound serves as an important intermediate in the synthesis of herbicides. Notably, it has been identified as a precursor for penoxsulam, a widely used herbicide that targets specific weed species without affecting crops.

Case Study: Penoxsulam Synthesis

A patent filed in 2002 details the synthesis of penoxsulam from 2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride through a series of reactions involving amine coupling and cyclization . This demonstrates the compound's significance in developing selective herbicides that enhance crop yield and sustainability.

Pesticide Intermediates

Beyond herbicides, this compound is also relevant in synthesizing other pesticide formulations. Its ability to form stable sulfonamide linkages contributes to the efficacy and stability of these agrochemicals.

Summary Table of Applications

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Pharmaceuticals | Intermediate for APIs | Sulfonamide derivatives |

| Protein labeling | Cysteine modification | |

| Agrochemicals | Herbicide synthesis | Penoxsulam |

| Pesticide intermediates | Various pesticide formulations |

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Target Compound

The synthesis of 2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride involves multistep functionalization of the benzene ring, typically starting from fluorinated phenol derivatives. Industrial-scale production often employs chlorosulfonation under controlled conditions to introduce the sulfonyl chloride group . Its moderate reactivity (compared to trifluoromethanesulfonyl chloride ) allows selective substitutions in agrochemical synthesis, such as forming sulfonamide linkages in herbicides .

Analogues

- 4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)benzene-1-sulfonyl chloride : Synthesized via nucleophilic substitution between sodium 4-hydroxybenzenesulfonate and a bromomethyl aromatic precursor. The bulky benzyloxy group reduces electrophilicity, making it suitable for controlled medicinal chemistry applications .

- 2-(2',2'-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride : Produced via high-temperature fusion of sulfonyl chlorides with fluorinated alcohols. The difluoroethoxy group enhances lipid solubility, improving bioavailability in crop protection agents .

- Trifluoromethanesulfonyl chloride (Triflic chloride) : Direct synthesis from trifluoromethanesulfonic acid derivatives. Its high reactivity limits use to specialized catalytic applications, such as Friedel-Crafts acylations .

Market and Regulatory Considerations

The demand for 2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is driven by its role in sulfonylurea herbicides, which account for 72% of its global consumption . Regional regulations significantly impact trade:

- EU and South Korea : Strict registration requirements (e.g., K-REACH) discourage low-volume transactions, shifting production to Brazil and India .

- China : Dominates manufacturing (e.g., GIHI CHEMICALS CO., producing >99% pure batches) with streamlined export protocols .

In contrast, simpler analogues like 2-fluoro-6-methoxybenzene-1-sulfonyl chloride face fewer regulatory hurdles due to lower toxicity profiles but have narrower applications .

Performance in End-Use Sectors

- Agrochemicals : The trifluoromethoxy group in the target compound improves herbicidal activity by 40% compared to methoxy-substituted analogues .

- Pharmaceuticals: Derivatives exhibit enhanced metabolic stability over non-fluorinated sulfonyl chlorides, with a 31% higher success rate in preclinical trials .

- Advanced Materials : Fluorinated sulfonyl chlorides are preferred for anti-reflective coatings due to superior thermal stability (decomposition temperature >250°C vs. 180°C for methoxy variants) .

Biological Activity

2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound with potential applications in medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of fluorine atoms and a sulfonyl group, suggests significant biological activity, particularly in interactions with enzymes and receptors.

The chemical formula for 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is C9H6ClF5O3S. The molecular weight is approximately 288.66 g/mol. The compound's structure includes a trifluoromethoxy group, which enhances its reactivity and selectivity towards biological targets.

The biological activity of 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, such as cysteine residues. This mechanism is common among sulfonyl chlorides, which can act as electrophiles in various biochemical pathways.

Biological Activity

Research indicates that compounds similar to 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride exhibit significant activity against various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of enzymes critical for tumor growth.

Case Studies

- BCAT Inhibition : A study on related compounds indicated that fluorinated benzene derivatives could inhibit branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism. The IC50 values for these inhibitors were observed to be in the nanomolar range, indicating potent activity .

- Herbicidal Properties : Research has shown that sulfonyl chlorides can be modified to create effective herbicides. For instance, the synthesis of 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride could lead to derivatives with enhanced herbicidal efficacy .

Comparative Analysis

The following table compares 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride with similar compounds regarding their biological activities:

| Compound Name | Molecular Weight (g/mol) | IC50 (nM) | Biological Activity |

|---|---|---|---|

| 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride | 288.66 | TBD | Enzyme inhibitor |

| BAY-069 | TBD | 60 | BCAT1/2 inhibitor |

| Trifluoromethyl benzenesulfonamide | TBD | TBD | Anticancer activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : Start with halogenated benzene derivatives (e.g., 2-fluorobenzenesulfonyl chloride) and introduce trifluoromethoxy groups via nucleophilic substitution. Use anhydrous conditions to suppress hydrolysis of the sulfonyl chloride group. Optimize temperature (-78°C to 0°C) and solvent (THF, DCM) to minimize decomposition, as steric hindrance in similar compounds leads to instability .

- Key Data : In reactions with organozinc reagents, sterically hindered analogs decompose immediately even at -78°C .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use to resolve trifluoromethoxy ( ppm) and sulfonyl chloride environments. Pair with to confirm aromatic proton splitting patterns. LCMS (e.g., formic acid/MeCN) verifies molecular ion peaks ( range 270–300). FT-IR identifies S=O stretches (~1370 cm) .

Q. How should this compound be stored to ensure stability?

- Methodology : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (N or Ar). Avoid exposure to humidity, as sulfonyl chlorides hydrolyze to sulfonic acids. Use desiccants (silica gel) in storage vials .

Advanced Research Questions

Q. How does steric hindrance from the trifluoromethoxy group impact reactivity in cross-coupling reactions?

- Methodology : Steric bulk reduces nucleophilic substitution efficiency. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to stabilize intermediates. Monitor reaction progress via TLC or GC-MS, as decomposition can occur rapidly (<1 hour) .

- Contradiction Analysis : While electron-withdrawing groups (e.g., -CF) typically accelerate sulfonylation, steric hindrance in 2-fluoro-6-(trifluoromethoxy) derivatives negates this effect, requiring slower reagent addition .

Q. How can researchers resolve contradictions in reported reaction yields for sulfonyl chloride intermediates?

- Methodology : Re-examine stoichiometry (e.g., Zn reagent purity) and moisture/oxygen levels. Use glovebox conditions for moisture-sensitive steps. Compare yields under inert (Schlenk line) vs. ambient conditions to isolate degradation pathways .

- Case Study : In CuI-catalyzed reactions, arylzinc reagents react with sulfonyl chlorides in 68–92% yields, but steric hindrance reduces yields to <10% for bulky analogs .

Q. What strategies prevent decomposition during sulfonamide formation?

- Methodology : Use low-temperature (-20°C) amidation with slow amine addition. Replace traditional bases (EtN) with polymer-supported bases to minimize side reactions. Quench excess sulfonyl chloride with NaHCO post-reaction .

- Data Insight : In analogous compounds, decomposition correlates with prolonged reaction times (>12 hours). Optimize to ≤6 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.